2-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde
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Overview
Description
2-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It features a pyrrole ring substituted with a 4-methoxyphenyl group and an aldehyde functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde typically involves the condensation of 4-methoxybenzaldehyde with pyrrole under acidic conditions. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 2-(4-Methoxyphenyl)-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity . The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(4-Methoxyphenyl)-1H-pyrrole-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-(4-Methoxyphenyl)-1H-pyrrole-3-nitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness
2-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the methoxyphenyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
90180-46-4 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-15-11-4-2-9(3-5-11)12-10(8-14)6-7-13-12/h2-8,13H,1H3 |
InChI Key |
RHQXKUZDXYCTCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CN2)C=O |
Origin of Product |
United States |
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